Acridine Hydrochloride Hydrate

Übersicht

Beschreibung

Acridine Hydrochloride Hydrate is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans . . It is also used to analyze autophagy .

Molecular Structure Analysis

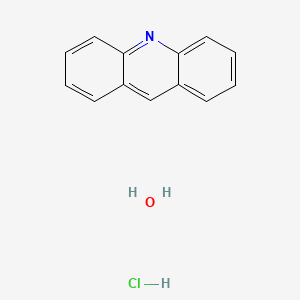

This compound has the empirical formula C17H19N3 · HCl · xH2O . It is identified by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives show higher values of ionization potential and electron affinity in the excited state as compared to the ground state . This indicates that these compounds are willing to accept electrons in the excited state rather than donating electrons .Physical And Chemical Properties Analysis

This compound has a melting point of 284-287 °C (lit.) . It is soluble in water, forming a clear, orange to red solution .Wissenschaftliche Forschungsanwendungen

Photophysics and Fluorescence : Sandeep and Bisht (2006) explored the photophysics of 9-amino acridine hydrochloride hydrate (9AAHH) microcrystals, revealing their potential in fluorescence microscopy and materials science due to unique fluorescence properties (Sandeep & Bisht, 2006).

Antibacterial Properties and Drug Delivery : Mitra et al. (2014) studied acridine derivatives conjugated with gold nanoparticles, demonstrating enhanced antibacterial efficacy and potential in drug delivery systems (Mitra et al., 2014).

Cavity Quantum Electrodynamic Effects : Sandeep and Bisht (2003) reported on cavity quantum electrodynamic effects in 9AAHH, indicating its role in controlling radiative rates, relevant in quantum optics (Sandeep & Bisht, 2003).

Energy Transfer in Luminescent Materials : Naithani et al. (2012) investigated energy transfer in 9AAHH to other dyes in polymer films, suggesting applications in luminescent solar collectors (Naithani, Singh, & Joshi, 2012).

Fixative for Acid Mucopolysaccharides : Jackson and Williams (1956) found that acridine derivatives can serve as effective fixatives for acid mucopolysaccharides in tissue samples, useful in histological studies (Jackson & Williams, 1956).

DNA Binding and Antiproliferative Activity : Almeida et al. (2015) synthesized acridine-thiosemicarbazone derivatives, assessing their DNA binding and antiproliferative activities, indicating potential in cancer research (de Almeida et al., 2015).

Safety and Hazards

Acridine Hydrochloride Hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing genetic defects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

Eigenschaften

IUPAC Name |

acridine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;;/h1-9H;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQJASAEPXQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.